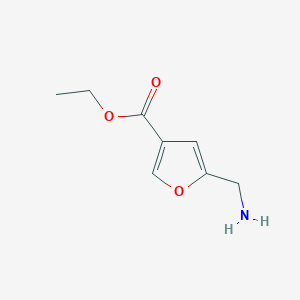![molecular formula C9H8BrN3O2S B13551486 3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound characterized by the presence of a benzotriazole moiety and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of an appropriate precursor, such as 5-bromo-1H-1,2,3-benzotriazole.
Thietane Ring Formation: The thietane ring is introduced via a nucleophilic substitution reaction, where a suitable thietane precursor reacts with the benzotriazole derivative under controlled conditions.
Final Coupling: The final step involves coupling the benzotriazole and thietane moieties under specific reaction conditions, such as the use of a catalyst or specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thietane derivatives with different oxidation states.
Substitution: The bromine atom in the benzotriazole ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, such as the presence of a base or a solvent.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thietane Derivatives: From reduction reactions.
Functionalized Benzotriazole Derivatives: From substitution reactions.
Scientific Research Applications
3-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-1,2,3-benzotriazole: Shares the benzotriazole moiety but lacks the thietane ring.
1lambda6-thietane-1,1-dione: Contains the thietane ring but lacks the benzotriazole moiety.
Uniqueness
3-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrN3O2S |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
3-(5-bromobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8BrN3O2S/c10-6-1-2-9-8(3-6)11-12-13(9)7-4-16(14,15)5-7/h1-3,7H,4-5H2 |
InChI Key |
INKBBQDIGDMTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=C(C=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


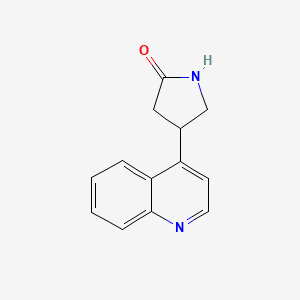
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)


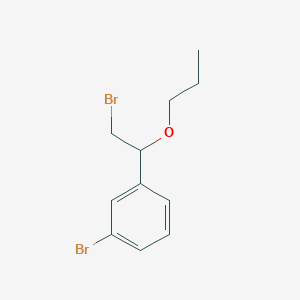
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)
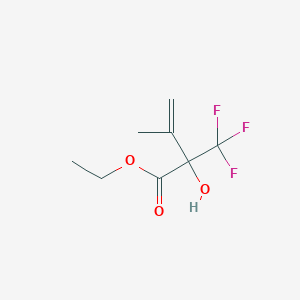
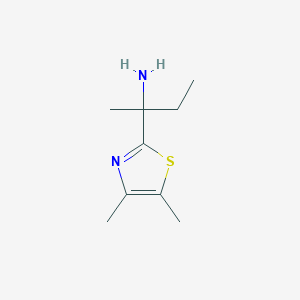
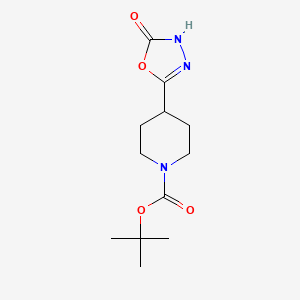
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
